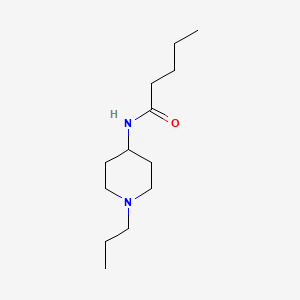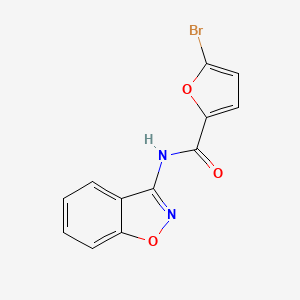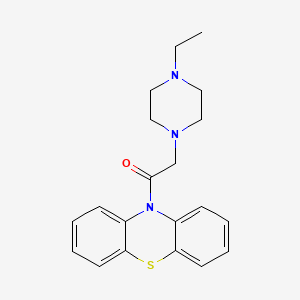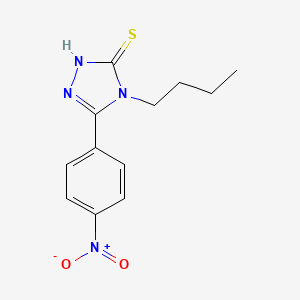
N-(1-propylpiperidin-4-yl)pentanamide
描述
N-(1-propylpiperidin-4-yl)pentanamide is a chemical compound that belongs to the class of amides It features a piperidine ring substituted with a propyl group at the nitrogen atom and a pentanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propylpiperidin-4-yl)pentanamide typically involves the reaction of 1-propylpiperidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-propylpiperidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pentanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(1-propylpiperidin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of N-(1-propylpiperidin-4-yl)pentylamine.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
N-(1-propylpiperidin-4-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-propylpiperidin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity. For example, it may bind to G-protein-coupled receptors (GPCRs) and influence downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(1-propylpiperidin-4-yl)pentanamide can be compared with other similar compounds, such as:
N-(1-propylpiperidin-4-yl)benzamide: Differing by the presence of a benzamide group instead of a pentanamide chain.
N-(1-propylpiperidin-4-yl)butanamide: Differing by the length of the carbon chain in the amide group.
N-(1-propylpiperidin-4-yl)hexanamide: Differing by the length of the carbon chain in the amide group.
属性
IUPAC Name |
N-(1-propylpiperidin-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-6-13(16)14-12-7-10-15(9-4-2)11-8-12/h12H,3-11H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZMPADABIVUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCN(CC1)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4834835.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)
![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)
![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B4834861.png)



![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B4834880.png)
![N-[4-(SEC-BUTYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA](/img/structure/B4834888.png)
![N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4834900.png)
![ethyl 3-(3-chlorobenzyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4834906.png)
![2-[(6-Methylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B4834913.png)

![4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4834936.png)
